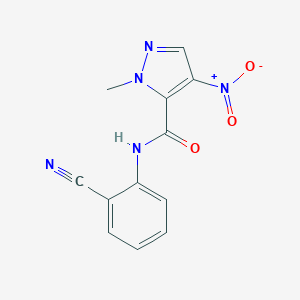![molecular formula C22H17N3O5 B416574 2-METHOXY-6-[(E)-{[2-(3-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL]-4-NITROPHENOL](/img/structure/B416574.png)
2-METHOXY-6-[(E)-{[2-(3-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL]-4-NITROPHENOL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-METHOXY-6-[(E)-{[2-(3-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL]-4-NITROPHENOL is a complex organic compound with a unique structure that combines various functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-6-[(E)-{[2-(3-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL]-4-NITROPHENOL typically involves multi-step organic reactions. The starting materials often include 2-methoxy-4-nitrophenol and 2-m-tolyl-benzooxazole. The synthesis process may involve nitration, methylation, and condensation reactions under controlled conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled. The use of catalysts and solvents can enhance the reaction efficiency and yield. The purification of the final product is usually achieved through crystallization or chromatography techniques.
化学反応の分析
Types of Reactions
2-METHOXY-6-[(E)-{[2-(3-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL]-4-NITROPHENOL can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy and nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can lead to various substituted phenol derivatives.
科学的研究の応用
2-METHOXY-6-[(E)-{[2-(3-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL]-4-NITROPHENOL has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-METHOXY-6-[(E)-{[2-(3-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL]-4-NITROPHENOL involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups can form hydrogen bonds, ionic interactions, or covalent bonds with these targets, leading to changes in their activity or function. The specific pathways involved depend on the biological context and the nature of the target molecules.
類似化合物との比較
Similar Compounds
2-Methoxy-4-nitroaniline: A related compound with similar functional groups but different applications.
2-Ethoxy-4-nitro-6-[(2-m-tolyl-benzooxazol-5-ylimino)-methyl]-phenol: A structurally similar compound with an ethoxy group instead of a methoxy group.
Uniqueness
2-METHOXY-6-[(E)-{[2-(3-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL]-4-NITROPHENOL is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to participate in diverse chemical reactions and its applications in various fields make it a valuable compound for research and industrial purposes.
特性
分子式 |
C22H17N3O5 |
|---|---|
分子量 |
403.4g/mol |
IUPAC名 |
2-methoxy-6-[[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]iminomethyl]-4-nitrophenol |
InChI |
InChI=1S/C22H17N3O5/c1-13-4-3-5-14(8-13)22-24-18-10-16(6-7-19(18)30-22)23-12-15-9-17(25(27)28)11-20(29-2)21(15)26/h3-12,26H,1-2H3 |
InChIキー |
LZZOCXRNYVUYKS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C(=CC(=C4)[N+](=O)[O-])OC)O |
正規SMILES |
CC1=CC(=CC=C1)C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C(=CC(=C4)[N+](=O)[O-])OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-benzyl-3-chloro-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B416491.png)

![3-bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B416498.png)
![2-(ethylsulfanyl)-3-(phenylmethyl)-5,6-dihydro-4(3H)-oxospiro(benzo[h]quinazoline-5,1'-cyclopentane)](/img/structure/B416499.png)
![2-(Ethylsulfanyl)-4-oxo-3-phenyl-3,4,5,6-tetrahydrobenzo[h]quinazoline-5-spiro-1'-cyclopentane](/img/structure/B416500.png)
![2-(methylsulfanyl)-3-phenyl-5,6-dihydro-4(3H)-oxospiro(benzo[h]quinazoline-5,1'-cyclopentane)](/img/structure/B416502.png)
![methyl 3,3,3-trifluoro-2-hydroxy-2-(4-{methyl[(propan-2-yloxy)carbonyl]amino}phenyl)propanoate](/img/structure/B416503.png)
![3-phenyl-2-(prop-2-enylsulfanyl)-5,6-dihydro-4(3H)-oxospiro(benzo[h]quinazoline-5,1'-cyclopentane)](/img/structure/B416504.png)
![methyl [4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenoxy]acetate](/img/structure/B416505.png)
![1-(2,4-Dimethylphenyl)-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-2,5-pyrrolidinedione](/img/structure/B416507.png)

![1-(3-Chlorophenyl)-3-[4-(4-chlorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B416511.png)
![N,N-Diethyl-14-oxo-13,15-dioxa-14lambda5-phosphapentacyclo[14.8.0.03,12.04,9.019,24]tetracosa-1(16),3(12),4,6,8,10,17,19,21,23-decaen-14-amine](/img/structure/B416513.png)

